molecular formula C15H9ClO B14183826 3-(Phenylethynyl)benzoyl chloride CAS No. 920511-56-4

3-(Phenylethynyl)benzoyl chloride

Cat. No.: B14183826
CAS No.: 920511-56-4
M. Wt: 240.68 g/mol
InChI Key: UCEUORKXIIUCST-UHFFFAOYSA-N
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Description

3-(Phenylethynyl)benzoyl chloride is an organic compound with the molecular formula C15H9ClO. It consists of a benzoyl chloride group attached to a phenylethynyl group. This compound is a derivative of benzoyl chloride, which is known for its reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Phenylethynyl)benzoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-(phenylethynyl)benzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or phosphorus oxychloride (POCl3) as by-products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylethynyl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used under basic conditions to form amides.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can oxidize the phenylethynyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Ketones and Carboxylic Acids: Resulting from oxidation reactions.

    Alcohols and Alkanes: Produced through reduction reactions.

Scientific Research Applications

3-(Phenylethynyl)benzoyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylethynyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions and conjugation, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler acyl chloride with a benzene ring, used in similar substitution reactions.

    Phenylacetylene: Contains a phenylethynyl group but lacks the acyl chloride functionality.

    3-(Phenylethynyl)benzoic Acid: The carboxylic acid precursor to 3-(Phenylethynyl)benzoyl chloride.

Uniqueness

This compound is unique due to the presence of both the phenylethynyl and benzoyl chloride groups, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

920511-56-4

Molecular Formula

C15H9ClO

Molecular Weight

240.68 g/mol

IUPAC Name

3-(2-phenylethynyl)benzoyl chloride

InChI

InChI=1S/C15H9ClO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H

InChI Key

UCEUORKXIIUCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)Cl

Origin of Product

United States

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